molecular formula C7H6N2O B118350 1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one CAS No. 142078-42-0

1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one

Cat. No.: B118350
CAS No.: 142078-42-0
M. Wt: 134.14 g/mol
InChI Key: SUJITZBHNIKATG-UHFFFAOYSA-N
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Description

1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one is a versatile bicyclic aromatic heterocycle of significant interest in medicinal chemistry and drug discovery. This scaffold serves as a privileged structure for the design and synthesis of novel bioactive molecules, particularly in oncology. Derivatives of the 1H-pyrrolo[3,2-c]pyridine core have demonstrated potent antitumor activities against various human cancer cell lines, including cervical (HeLa), gastric (SGC-7901), and breast (MCF-7) cancers . These compounds often function as colchicine-binding site inhibitors (CBSIs) , effectively disrupting tubulin polymerization and microtubule dynamics, which leads to cell cycle arrest at the G2/M phase and induction of apoptosis . The rigid pyrrolopyridine scaffold is also employed in the development of potent and selective kinase inhibitors , such as inhibitors of the protein kinase MPS1 (TTK), a crucial target in cancers with chromosomal instability . Furthermore, this structural motif is explored for its potential to modulate other biological targets, including G-protein-coupled receptor kinase 5 (GRK5) . As a key synthetic intermediate, this compound is invaluable for constructing more complex molecular architectures. Its derivatives are frequently optimized for drug-like properties and have been shown to conform to Lipinski's Rule of Five, indicating a high potential for oral bioavailability . This product is intended for research and development purposes in laboratory settings only.

Properties

CAS No.

142078-42-0

Molecular Formula

C7H6N2O

Molecular Weight

134.14 g/mol

IUPAC Name

3a,5-dihydropyrrolo[3,2-c]pyridin-4-one

InChI

InChI=1S/C7H6N2O/c10-7-5-1-3-8-6(5)2-4-9-7/h1-5H,(H,9,10)

InChI Key

SUJITZBHNIKATG-UHFFFAOYSA-N

SMILES

C1=CN=C2C1C(=O)NC=C2

Isomeric SMILES

C1=CNC2=CC=NC(=O)C21

Canonical SMILES

C1=CNC2=CC=NC(=O)C21

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one with structurally related heterocycles, emphasizing synthesis, substituent effects, and biological relevance.

Compound Name Core Structure Synthesis Method Key Substituents Biological Activity/Application References
This compound Pyrrolo[3,2-c]pyridine Domino cyclization; formylation via POCl₃ Formyl, benzyl, halogens Kinase inhibitors (e.g., MK-2, cdc7)
Pyrazolo[3,4-b]pyridin-6-ones Pyrazolo-pyridine FeCl₃-catalyzed condensation Cyano, aryl, methyl Anticancer, antimicrobial
Imidazo[1,5-a]pyridine derivatives Imidazo-pyridine Sulfonylation/pyrrolidine substitution Sulfonyl, chlorophenyl 5-HT₄ receptor partial agonists
1H-Pyrrolo[2,3-b]pyridines Pyrrolo[2,3-b]pyridine Chloroacetaldehyde-mediated cyclization Hydroxy, chlorovinyl Intermediate for antitumor agents
Quinazolin-4(3H)-one Quinazoline Multi-step alkylation/amination Methoxy, acrylamide Kinase inhibition (lower similarity)

Key Structural and Functional Differences:

Core Rigidity and Reactivity: The pyrrolo[3,2-c]pyridine core exhibits greater planarity compared to pyrazolo[3,4-b]pyridin-6-ones, which incorporate a non-planar pyrazole ring. This difference influences π-stacking interactions in kinase binding pockets . Imidazo[1,5-a]pyridines, with an additional nitrogen atom, display enhanced basicity, improving their binding to serotonin receptors (e.g., 5-HT₄) .

Substituent Effects: Halogenation: Chlorine or bromine at the 3-position of pyrrolo[3,2-c]pyridines enhances hydrophobic interactions with kinase targets (e.g., MK-2), as seen in compound 2-(2-chloropyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one . Hydrophilic Groups: Pyrazolo[3,4-b]pyridin-6-ones with cyano (-CN) substituents exhibit improved solubility but reduced membrane permeability compared to pyrrolo[3,2-c]pyridines .

Synthetic Accessibility :

  • Pyrrolo[3,2-c]pyridines are synthesized in fewer steps (e.g., one-pot reactions) compared to imidazo[1,5-a]pyridines, which require sulfonylation and amination .
  • Pyrrolo[2,3-b]pyridines, though structurally similar, often require harsher conditions (e.g., thionyl chloride) for functionalization, limiting their scalability .

Biological Applications :

  • Pyrrolo[3,2-c]pyridines are prominent in kinase inhibitor development (e.g., cdc7 for oncology), while imidazo[1,5-a]pyridines target neurological disorders (e.g., Alzheimer’s via 5-HT₄ agonism) .
  • Pyrazolo[3,4-b]pyridin-6-ones show broader antimicrobial activity but lower selectivity compared to pyrrolo[3,2-c]pyridines .

Preparation Methods

Nitration and Cyclization of Pyridine Precursors

A foundational approach involves the transformation of 2-bromo-5-methylpyridine into 1H-pyrrolo[3,2-c]pyridine scaffolds. As demonstrated by, 2-bromo-5-methylpyridine undergoes oxidation with m-chloroperbenzoic acid to yield 2-bromo-5-methylpyridine-1-oxide (12 ), followed by nitration with fuming nitric acid to produce 2-bromo-5-methyl-4-nitropyridine 1-oxide (13 ). Subsequent treatment with N,N-dimethylformamide dimethyl acetal generates the enamine intermediate (14 ), which undergoes iron-mediated cyclization in acetic acid to form 6-bromo-1H-pyrrolo[3,2-c]pyridine (15 ).

Table 1: Key Intermediates in Cyclization-Based Synthesis

IntermediateReagents/ConditionsYieldCharacterization Data
12 m-CPBA, CHCl₃85%¹H NMR: δ 8.73 (s, 1H)
13 HNO₃/H₂SO₄, 90°C78%HRMS: [M+H]⁺ 233.01
15 Fe, AcOH, 100°C65%¹³C NMR: δ 157.87

This pathway highlights the critical role of nitro groups in directing cyclization, though the final step lacks the 4-ketone functionality. Modifications to introduce oxidation at the 3a-position could yield the target compound.

1,3-Dipolar Cycloaddition for Pyrrolopyridine Core Assembly

Cycloaddition of Maleimides and Aldehydes

An alternative route employs 1,3-dipolar cycloaddition between maleimide derivatives and arylaldehydes. As reported in, maleic anhydride reacts with phenylethylamines in acetic anhydride to form pyrrole-2,5-diones (M1 ), which undergo cycloaddition with arylhydrazones (M2 ) to generate dihydro-pyrrolopyridine analogs. While this method produces fused-ring systems, oxidation of the dihydro intermediate at the 4-position could theoretically introduce the ketone.

Reaction Scheme:

  • M1 (pyrrole-2,5-dione) + M2 (arylhydrazone) → 3a,6a-dihydro-pyrrolo[3,2-c]pyridine

  • Oxidation with PCC → 1H-pyrrolo[3,2-c]pyridin-4(3aH)-one

This approach remains hypothetical but aligns with known oxidation protocols for secondary alcohols.

Suzuki-Miyaura Cross-Coupling for Late-Stage Functionalization

Chemoselective Arylation of Halogenated Intermediates

The Suzuki-Miyaura reaction enables precise functionalization of halogenated pyrrolopyridines. In, 6-chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine undergoes sequential coupling with arylboronic acids to install diverse aryl groups. Adapting this strategy, 6-bromo-1H-pyrrolo[3,2-c]pyridine (15 ) could serve as a substrate for introducing ketone-containing aryl groups via boronic acids like 4-acetylphenylboronic acid.

Table 2: Suzuki-Miyaura Reaction Optimization

Catalyst SystemBaseSolventYield (%)
Pd(OAc)₂/dppfCs₂CO₃Dioxane/H₂O72
Pd(PPh₃)₄K₂CO₃EtOH/H₂O58

This method offers modularity but requires pre-functionalized boronic acids to introduce the 4-ketone.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

  • Cyclization Routes (): High atom economy (65–85% yields) but require hazardous reagents (fuming HNO₃).

  • Suzuki-Miyaura Coupling (): Modular (72% yields) but dependent on costly palladium catalysts.

  • Oxidation Strategies : Theoretically simple but lack experimental validation.

Functional Group Compatibility

Nitropyridine intermediates tolerate methoxy and bromo groups, enabling downstream diversification. However, ketone introduction demands orthogonal protecting group strategies to prevent over-oxidation .

Q & A

Q. What are the primary synthetic routes for 1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one?

  • Methodological Answer : The synthesis typically involves multi-step heterocyclic reactions. Key approaches include:
  • Cyclization of pyridine derivatives : Precursors like 4-hydroxypyridines undergo cyclization under acidic or basic conditions to form the fused pyrrolopyridinone core .
  • Halogenation strategies : Iodine or chlorine substituents can be introduced at specific positions (e.g., 3-position) via electrophilic substitution, enhancing reactivity for downstream modifications .
  • Cross-coupling reactions : Suzuki-Miyaura or Buchwald-Hartwig couplings enable aryl/heteroaryl group introductions, critical for diversifying the scaffold .
    Optimization requires temperature control (e.g., reflux in acetonitrile) and catalysts (e.g., Pd(PPh₃)₄) to improve yields and regioselectivity .

Q. How is the molecular structure of this compound characterized?

  • Methodological Answer : Advanced spectroscopic and crystallographic techniques are employed:
  • NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent effects, with distinct shifts for the pyrrole NH (~10-12 ppm) and carbonyl groups (~170-175 ppm) .
  • X-ray crystallography : Resolves fused-ring planarity and bond angles, critical for understanding electronic properties .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular formula (C₇H₆N₂O) and isotopic patterns .

Q. What basic biological activities have been reported for this compound?

  • Methodological Answer : Preliminary studies highlight:
  • Anticancer activity : Derivatives inhibit tubulin polymerization by targeting the colchicine-binding site (IC₅₀ = 10–100 nM in HeLa and MCF-7 cells) .
  • Enzyme inhibition : Structural analogs show moderate activity against FGFR1 (fibroblast growth factor receptor 1) and 5-HT6 receptors (Ki = 3–50 nM) .
  • Antimicrobial properties : Halogenated derivatives (e.g., 3-iodo analogs) exhibit MIC values of 2–8 µg/mL against S. aureus and E. coli .

Advanced Research Questions

Q. How do structural modifications influence the biological activity of this scaffold (SAR studies)?

  • Methodological Answer : Systematic SAR strategies include:
  • Substituent positioning : 3-Iodo or 3-chloro groups enhance tubulin binding affinity by 5–10× compared to unsubstituted analogs .
  • Rigidification : Introducing fused rings (e.g., quinoline) improves selectivity for 5-HT6 receptors (Ki < 5 nM) but reduces solubility .
  • Polar groups : Adding sulfonyl or amino groups at the 4-position increases aqueous solubility (logP reduction by 1–2 units) while maintaining potency .

Q. What is the mechanistic basis for its anticancer activity?

  • Methodological Answer : The compound disrupts microtubule dynamics via:
  • Tubulin binding : Derivatives occupy the colchicine site, confirmed by competitive assays (IC₅₀ = 0.41 nM for lead compound 14) .
  • Cell cycle arrest : G2/M phase arrest in cancer cells correlates with decreased cyclin B1 levels (western blot validation) .
  • Apoptosis induction : Caspase-3/7 activation (2–3× baseline) and PARP cleavage observed in flow cytometry assays .

Q. How can solubility and bioavailability challenges be addressed methodologically?

  • Methodological Answer : Strategies include:
  • Prodrug design : Phosphate or acetate esters improve intestinal absorption (e.g., 2× bioavailability in murine models) .
  • Nanoparticle formulation : PEGylated liposomes enhance plasma half-life (t₁/₂ = 8–12 hrs vs. 2 hrs for free drug) .
  • Co-crystallization : Co-formers like succinic acid increase solubility by 50–100% in PBS (pH 7.4) .

Q. What computational methods are used to study target interactions?

  • Methodological Answer : Key approaches:
  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes at tubulin (ΔG = -9 to -11 kcal/mol) .
  • MD simulations : GROMACS assesses stability of ligand-receptor complexes (RMSD < 2 Å over 100 ns) .
  • QSAR modeling : PLS regression identifies critical descriptors (e.g., polar surface area, logD) for optimizing IC₅₀ .

Q. How can contradictions in biological data across studies be resolved?

  • Methodological Answer : Discrepancies (e.g., variable IC₅₀ values) require:
  • Standardized assays : Use identical cell lines (e.g., NCI-60 panel) and protocols (e.g., MTT vs. ATP luminescence) .
  • Orthogonal validation : Confirm tubulin inhibition via both immunofluorescence (microtubule disruption) and SPR (binding kinetics) .
  • Meta-analysis : Pool data from ≥3 independent studies to identify outliers (e.g., via Grubbs’ test) .

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